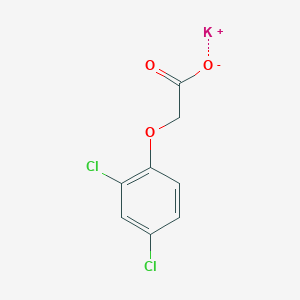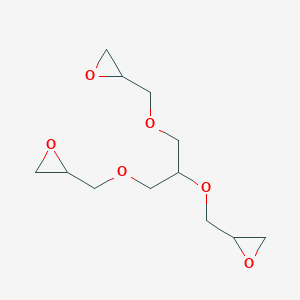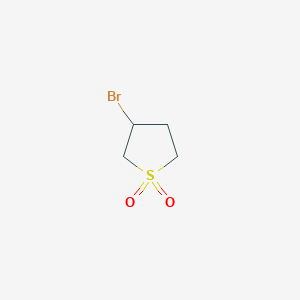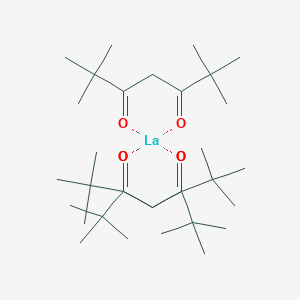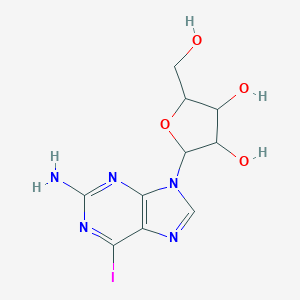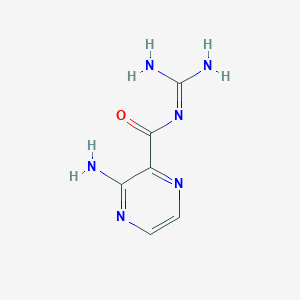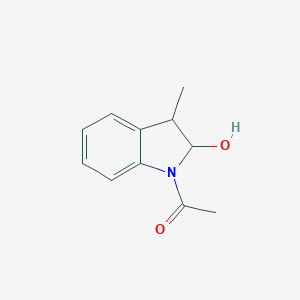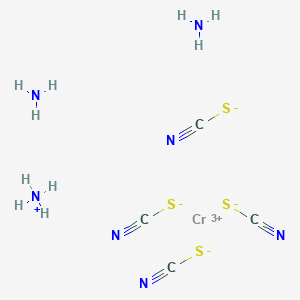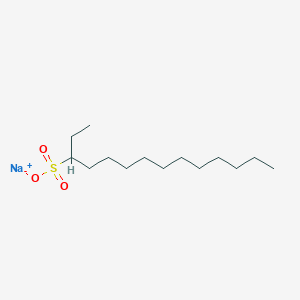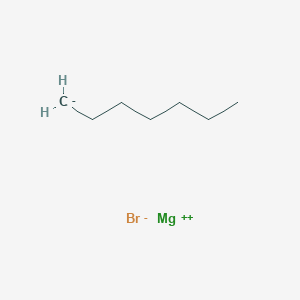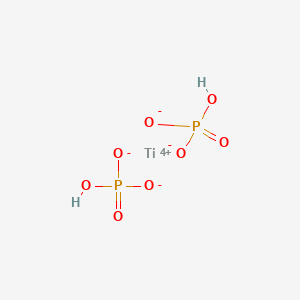![molecular formula C6H13O4P B081359 [(Z)-But-2-en-2-yl] dimethyl phosphate CAS No. 14477-80-6](/img/structure/B81359.png)
[(Z)-But-2-en-2-yl] dimethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-But-2-en-2-yl] dimethyl phosphate, also known as BEMP, is a chemical compound that belongs to the class of organophosphates. It is widely used in various scientific research applications due to its unique properties.
Mechanism Of Action
[(Z)-But-2-en-2-yl] dimethyl phosphate inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. This prevents the hydrolysis of acetylcholine, which leads to an increase in the concentration of acetylcholine in the synaptic cleft. This, in turn, leads to an increase in the duration and intensity of the nerve impulse, which can have both beneficial and detrimental effects on the body.
Biochemical And Physiological Effects
[(Z)-But-2-en-2-yl] dimethyl phosphate has been shown to have a wide range of biochemical and physiological effects. It can cause the accumulation of acetylcholine in the synaptic cleft, which can lead to increased muscle contraction, increased heart rate, and increased secretion of sweat and saliva. [(Z)-But-2-en-2-yl] dimethyl phosphate can also cause the inhibition of acetylcholinesterase in the brain, which can lead to cognitive impairment and memory loss.
Advantages And Limitations For Lab Experiments
[(Z)-But-2-en-2-yl] dimethyl phosphate is a potent inhibitor of acetylcholinesterase and has been widely used in various scientific research applications. Its advantages include its high potency, specificity, and ability to cross the blood-brain barrier. However, [(Z)-But-2-en-2-yl] dimethyl phosphate also has some limitations, including its toxicity and potential for off-target effects.
Future Directions
There are several future directions for the use of [(Z)-But-2-en-2-yl] dimethyl phosphate in scientific research. One potential application is in the development of new therapeutic agents for the treatment of Alzheimer's disease, Parkinson's disease, and myasthenia gravis. [(Z)-But-2-en-2-yl] dimethyl phosphate can also be used to study the mechanism of action of other acetylcholinesterase inhibitors and their potential use as therapeutic agents. Additionally, [(Z)-But-2-en-2-yl] dimethyl phosphate can be used to study the role of acetylcholinesterase in various physiological processes and diseases.
Synthesis Methods
[(Z)-But-2-en-2-yl] dimethyl phosphate is synthesized by the reaction of dimethyl phosphite with crotonaldehyde in the presence of a base. The reaction proceeds through a Michael addition followed by elimination of water to form [(Z)-But-2-en-2-yl] dimethyl phosphate. The overall reaction can be represented as follows:
Scientific Research Applications
[(Z)-But-2-en-2-yl] dimethyl phosphate is widely used in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. [(Z)-But-2-en-2-yl] dimethyl phosphate has been used to study the mechanism of action of acetylcholinesterase inhibitors and their potential use as therapeutic agents in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and myasthenia gravis.
properties
CAS RN |
14477-80-6 |
|---|---|
Product Name |
[(Z)-But-2-en-2-yl] dimethyl phosphate |
Molecular Formula |
C6H13O4P |
Molecular Weight |
180.14 g/mol |
IUPAC Name |
[(Z)-but-2-en-2-yl] dimethyl phosphate |
InChI |
InChI=1S/C6H13O4P/c1-5-6(2)10-11(7,8-3)9-4/h5H,1-4H3/b6-5- |
InChI Key |
GQKDEJFPJXORPM-WAYWQWQTSA-N |
Isomeric SMILES |
C/C=C(/C)\OP(=O)(OC)OC |
SMILES |
CC=C(C)OP(=O)(OC)OC |
Canonical SMILES |
CC=C(C)OP(=O)(OC)OC |
synonyms |
Phosphoric acid dimethyl=1-methyl-1-propenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



